molecular formula C11H17BrClN B1375523 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1098106-78-5

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1375523
CAS No.: 1098106-78-5
M. Wt: 278.61 g/mol
InChI Key: KGCFNOFYBYMNAF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the bromination of a phenyl ring followed by the introduction of a dimethylpropan-1-amine group. One common method involves the reaction of 3-bromobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can lead to a variety of functionalized aromatic compounds.

Scientific Research Applications

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylhydrazine hydrochloride
  • 3-Bromophenylpropionic acid
  • 3-Bromophenyl ether

Uniqueness

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a dimethylpropan-1-amine group attached to a brominated phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFNOFYBYMNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-(3-bromophenyl)-2,2-dimethylpropylcarbamate (29) (3.2 g, 9.35 mmol) was dissolved in EtOAc (55 mL), and a solution of HCl-EtOAc (˜4.2 M, 20 mL, 84 mmol) was added. The reaction was vented with a needle and stirred at room temperature for 2.5 h. The reaction was then diluted with hexanes and the white solid was collected on a flitted glass funnel. The mother liquor was concentrated under reduced pressure, suspended in ˜5-10% EtOAc-hexanes, and the white solid was collected and combined with the first batch. The solid was dried in a vacuum oven at room temperature overnight to give pure 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride as a white solid. Yield (1.52 g): 1H NMR (400 MHz, CDCl3) δ 8.53 (br s, 2H), 7.37 (dq, J=1.2 and 8.0 Hz, 1H), 7.31 (t, J=1.6 Hz, 1H), 7.13 (t, J=7.7 Hz, 1H), 7.08 (dt, J=8.0, 1.6 Hz, 1H), 2.83-2.84 (m, 2H), 2.67 (s, 2H), 1.09 (s, 6H).
Name
tert-Butyl 3-(3-bromophenyl)-2,2-dimethylpropylcarbamate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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